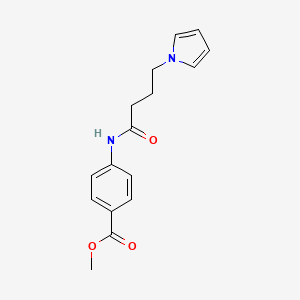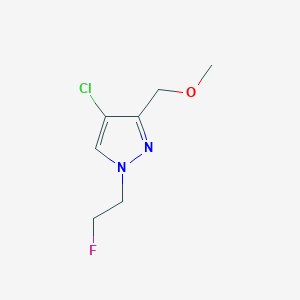
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule notable for its unique chemical structure and potential applications in various fields. It contains multiple functional groups, including a chloropyridinyl ether, a piperidine ring, and a thiophenyl-pyrazole moiety, making it a subject of interest for chemists and biochemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. It can be prepared via the following steps:
Formation of 3-chloropyridine-4-ol: : Starting with 3-chloropyridine, a hydroxylation reaction using an appropriate oxidizing agent to introduce a hydroxyl group.
Etherification: : The hydroxyl group on the 3-chloropyridine-4-ol is reacted with piperidin-1-ylmethanol under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.
Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: : This involves the reaction of thiophene-2-carboxaldehyde with hydrazine, followed by methylation.
Coupling Reaction: : The final step involves coupling the (3-chloropyridin-4-yl)oxy)piperidine intermediate with 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine using suitable coupling reagents like EDCI and HOBt in an appropriate solvent, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production might scale up the synthesis by optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentrations. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone can undergo various chemical reactions:
Oxidation: : It can be oxidized at the piperidine or pyrazole rings under specific conditions to form corresponding N-oxides or oxides.
Reduction: : The compound can be reduced at various positions depending on the reducing agents used.
Substitution: : Particularly on the chloropyridinyl and pyrazole rings, electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-CPBA under mild acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in dry ether.
Substitution: : Nucleophiles like amines, thiols in polar solvents at room temperature or slightly elevated temperatures.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Corresponding amines or hydroxyl derivatives.
Substitution: : Derivatives with varied functional groups replacing chlorine or hydrogen atoms.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry, forming complexes with metals for catalysis.
Serves as a building block in the synthesis of novel organic compounds.
Biology
Investigated as a potential inhibitor for certain enzymes and receptors due to its unique functional groups.
Used in the study of cell signaling pathways.
Medicine
Explored for its potential therapeutic effects in treating diseases like cancer, inflammation, and infectious diseases.
Acts as a lead compound in drug discovery programs.
Industry
Applied in the development of agrochemicals.
Used in material sciences for creating polymers with specific properties.
Mechanism of Action
The exact mechanism of action depends on its application but generally involves:
Molecular Targets and Pathways: : It may bind to active sites of enzymes, interfering with their function. This binding could involve hydrogen bonding, van der Waals interactions, and hydrophobic effects.
Pathways: : In biological systems, it could modulate signaling pathways by inhibiting or activating specific proteins or receptors.
Comparison with Similar Compounds
Unique Features
Combination of chloropyridinyl ether, piperidine, and thiophenyl-pyrazole makes it a versatile molecule with diverse applications.
Similar Compounds
(3-(Pyridin-4-yloxy)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
(3-(Chloropyridin-4-yl)oxy)piperidine
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-23-16(10-15(22-23)18-5-3-9-27-18)19(25)24-8-2-4-13(12-24)26-17-6-7-21-11-14(17)20/h3,5-7,9-11,13H,2,4,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCULKAWZHHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)



![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)
![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)


![N-[(4-Methylsulfinylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670631.png)
![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2670632.png)
![(2S)-N-[[4-(4-Cyclopentylbutanoyl)morpholin-3-yl]methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2670633.png)
